2-methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10-6-18-12(7-17-10)14(20)19-5-2-11(9-19)21-13-8-15-3-4-16-13/h3-4,6-8,11H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAMTPXYMLWIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a unique structure combining pyrazine and pyrrolidine moieties, which may contribute to its diverse biological properties. The IUPAC name is (5-methylpyrazin-2-yl)-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]methanone.
Antimicrobial Properties
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives possess notable antifungal and antibacterial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of pyrazine derivatives has been extensively studied. A significant focus has been on their ability to inhibit key enzymes involved in cancer progression, such as BRAF and EGFR. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer cell lines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Pyrazine derivatives often act as enzyme inhibitors, disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence ROS levels, leading to increased oxidative stress in cancer cells, thereby promoting apoptosis .
Case Studies
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Investigated various pyrazole derivatives for anticancer activity; noted significant cytotoxic effects on MCF-7 and MDA-MB-231 cells when combined with doxorubicin. |
| Parish et al. (1984) | Explored the selective oxidation of steroidal allylic alcohols using pyrazole derivatives; highlighted their potential as therapeutic agents against malaria. |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazine derivatives, revealing that modifications to the side chains can significantly enhance biological activity. For example:
- Substituent Effects : The introduction of halogen substituents on the pyrazine ring has been linked to increased potency against various cancer cell lines.
- Synergistic Effects : Combinations of these compounds with existing drugs have shown improved efficacy, particularly in resistant cancer types.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Group Analysis
The target compound’s distinctiveness arises from its 3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl substituent, which introduces both steric bulk and hydrogen-bonding capabilities. Below is a comparative analysis of structurally related pyrazine derivatives:
Table 1: Structural Comparison of Pyrazine Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step reactions, including protection/deprotection of functional groups and coupling strategies, as seen in analogous pyrrolidine-carbonyl derivatives .
Physicochemical Properties
- Solubility: The target compound’s polar carbonyl and ether groups may improve aqueous solubility compared to nonpolar alkylpyrazines (e.g., 2-methyl-5-isopropylpyrazine) .
- Stability : The pyrazine ring’s electron-withdrawing nature could stabilize the compound against oxidation, a feature shared with 3-(pyrazin-2-yloxy)benzaldehyde .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and methodologies for preparing 2-methyl-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine?
- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key steps include:
Pyrazine core functionalization : Reacting pyrazine derivatives with activated carbonyl groups under reflux conditions in solvents like dichloromethane or dimethylformamide .
Pyrrolidine coupling : Introducing the 3-(pyrazin-2-yloxy)pyrrolidine moiety via amide bond formation, often using coupling agents such as EDCI/HOBt .
Optimization : Microwave-assisted synthesis may enhance yields and reduce reaction times .
- Critical parameters : Temperature control (<70°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated experimentally?
- Answer : Structural confirmation relies on:
- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic methods :
- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- Elemental analysis : Matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. What computational and experimental strategies are used to predict and validate biological target interactions?
- Answer :
- Molecular docking : Pyrazine and pyrrolidine moieties are modeled against enzymes (e.g., kinases) using software like AutoDock Vina. The pyrazine ring’s nitrogen atoms often participate in hydrogen bonding with active-site residues .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values) for target proteins .
- Off-target screening : Broad-spectrum kinase assays or proteome-wide profiling to identify unintended interactions .
Q. How can contradictory data in solubility and stability studies be resolved?
- Answer : Contradictions arise from solvent polarity and pH variations. Methodological approaches include:
- Solubility profiling : Use a standardized solvent matrix (e.g., DMSO-water gradients) with HPLC-UV quantification .
- Stability studies :
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures .
- Forced degradation : Exposure to light, heat, and oxidants (e.g., H₂O₂) to identify degradation pathways .
- Data normalization : Report solubility as mg/mL ± SEM across ≥3 independent replicates .
Q. What advanced techniques are employed to analyze stereochemical outcomes in pyrrolidine-pyrazine coupling?
- Answer :
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA-3 .
- Circular Dichroism (CD) : Detects optical activity of stereocenters in the pyrrolidine ring .
- Crystallographic refinement : SHELXL’s TWIN/BASF commands model disorder or racemic mixtures in X-ray data .
Methodological Considerations Table
| Parameter | Technique | Example Data | Reference |
|---|---|---|---|
| Synthetic Yield | Microwave-assisted synthesis | 68% yield (vs. 45% conventional) | |
| Purity Assessment | HPLC (C18 column, 254 nm) | >98% purity (retention time: 8.2 min) | |
| Binding Affinity | SPR | KD = 12.3 nM (±1.5) | |
| Thermal Stability | TGA | Decomposition onset: 215°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
